molecular formula C17H22N2O B2864212 N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1427926-20-2

N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2864212
M. Wt: 270.376
InChI Key: HFUKEFZDIBETSI-UHFFFAOYSA-N
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Description

“N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic compound. Its structure suggests that it belongs to the class of compounds known as carboxamides . Carboxamides are characterized by the presence of a carbonyl group (C=O) and an amide group (NH2), which are both attached to the same carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic amines and α,β-unsaturated acids, their esters, and nitriles .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “N-(2,3-Dimethylphenyl)” part suggests that a 2,3-dimethylphenyl group is attached to the nitrogen atom of the piperidine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For instance, N-aryl-β-alanines have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxamide group could influence its solubility in water and its reactivity with other compounds .

Scientific Research Applications

Novel Androgen Receptor Antagonists

A series of N-arylpiperazine-1-carboxamide derivatives were synthesized, showing potent androgen receptor (AR) antagonist activities. These compounds, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, demonstrated significant antiandrogenic activity in vivo, suggesting potential for treating prostate cancer (Kinoyama et al., 2005).

Anticancer Agents from Carboxamide Derivatives

Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds are potent cytotoxins against several cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Some derivatives displayed curative potential in in vivo models of colon cancer, highlighting their potential as anticancer agents (Deady et al., 2003).

Electromechanical and Photoluminescent Properties

A study on aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties investigated their synthesis, electrochemical, and electrochromic properties. These materials exhibited high thermal stability, good solubility in organic solvents, and potential for use in electrochromic devices due to their anodic electrochromic behavior (Liou & Chang, 2008).

Antimicrobial and Antioxidant Activities

A study focusing on the synthesis and evaluation of arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed these compounds to exhibit significant antioxidant and antimicrobial activities. This multifunctional approach suggests the potential use of such dyed fabrics in sterile or biologically active applications, combining aesthetic qualities with health benefits (Khalifa et al., 2015).

Safety And Hazards

As with any chemical compound, handling “N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-4-10-19-11-8-15(9-12-19)17(20)18-16-7-5-6-13(2)14(16)3/h1,5-7,15H,8-12H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUKEFZDIBETSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

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